molecular formula C12H16N2O3 B1461993 2-(2,6-Dimethylmorpholino)nicotinic acid CAS No. 1019371-76-6

2-(2,6-Dimethylmorpholino)nicotinic acid

Cat. No. B1461993
CAS RN: 1019371-76-6
M. Wt: 236.27 g/mol
InChI Key: KUCDOZFHFGPKFU-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholino)nicotinic acid is a chemical compound belonging to the nicotinic acid family. Its IUPAC name is 6-(2,6-dimethyl-4-morpholinyl)nicotinic acid . This compound exhibits interesting properties and potential applications.

Scientific Research Applications

Lipid Profile Modulation

2-(2,6-Dimethylmorpholino)nicotinic acid, commonly referred to as nicotinic acid or niacin, exhibits potent lipid-modifying effects. It significantly lowers low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) cholesterol levels while raising high-density lipoprotein (HDL) cholesterol. This effect is attributed to its action on G-protein-coupled receptor 109A, which leads to a favorable alteration in the lipid profile. Additionally, niacin showcases nonlipid-mediated anti-inflammatory effects, such as the enhancement of adiponectin secretion, offering novel atheroprotective roles beyond its lipid-altering capabilities (Digby, Lee, & Choudhury, 2009).

Atherosclerosis and Cardiovascular Disease Treatment

Prolonged-release formulations of niacin have demonstrated efficacy in slowing the progression of atherosclerosis and even inducing regression in some cases. Nicotinic acid's role in treating dyslipidemia, especially in combination with HMG-CoA reductase inhibitors (statins), highlights its utility in managing atherogenic dyslipidemia associated with conditions like type 2 diabetes mellitus and the metabolic syndrome. The unique pharmacological profile of niacin, combining lipid modification with atherosclerotic progression control, positions it as a valuable drug in cardiovascular disease management (McCormack & Keating, 2005).

Anticancer Potential

Research into the derivatives of nicotinic acid has revealed its significance in developing anticancer drugs. Nicotinic acid and its derivatives exhibit a wide array of biological properties, making them promising candidates for anticancer research. The synthetic approaches and investigation into the anticancer potential of nicotinamide derivatives underscore the ongoing efforts to develop efficient anticancer drugs leveraging the biological activities of nicotinic acid (Jain, Utreja, Kaur, & Jain, 2020).

Neurological Disorders and Cognitive Function

Nicotinic acid and its analogs play a crucial role in modulating neuronal networks and cognitive functions. The interaction with nicotinic acetylcholine receptors (nAChRs) influences various cognitive domains, including attention and memory, making nicotinic acid relevant in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The modulation of nAChRs by nicotinic acid and its potential therapeutic applications in neurological conditions highlight the importance of this compound in brain health and function (Mansvelder, Aerde, Couey, & Brussaard, 2006).

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8-6-14(7-9(2)17-8)11-10(12(15)16)4-3-5-13-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCDOZFHFGPKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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